Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
Description
The compound "Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-" features a quinoxaline core substituted at the 2-position with a 3-chlorophenyl group and a methyl-phenol moiety at the 4-position. The 3-chlorophenyl substituent introduces electron-withdrawing effects and steric bulk, which may enhance binding affinity to biological targets. The phenol group contributes to solubility via hydrogen bonding, a critical factor in drug bioavailability.
Properties
CAS No. |
649739-80-0 |
|---|---|
Molecular Formula |
C21H15ClN2O |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-5-3-4-15(13-16)21-20(12-14-8-10-17(25)11-9-14)23-18-6-1-2-7-19(18)24-21/h1-11,13,25H,12H2 |
InChI Key |
BLUZOUGGQJQXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis generally follows a multi-step approach that includes the following stages:
Formation of Quinoxaline Derivative : The initial step often involves the formation of the quinoxaline ring. This may be achieved through cyclization reactions involving ortho-phenylenediamines and appropriate carbonyl compounds under acidic or basic conditions.
Chlorination : The introduction of the chlorophenyl group can be accomplished via electrophilic aromatic substitution, where chlorination occurs on the phenyl ring of the quinoxaline derivative.
Methylation : The final step involves the methylation of the quinoxaline nitrogen or carbon atom to form the target compound. This can be done using methylating agents such as formaldehyde in the presence of a suitable catalyst.
Alternative Synthetic Routes
Recent advancements in synthetic methodologies have introduced alternative routes that may offer improved yields or reduced reaction times:
One-Pot Synthesis : Some researchers have explored one-pot synthesis methods that combine multiple steps into a single reaction vessel. This approach often utilizes microwave irradiation to enhance reaction rates and improve yields.
Catalytic Methods : The use of transition metal catalysts has been reported to facilitate various steps in the synthesis, particularly in forming C–N bonds or facilitating cyclization reactions efficiently.
Reaction Conditions
The specific conditions under which these reactions are performed can significantly affect the yield and purity of the final product. Key parameters include:
Temperature : Reactions are often conducted at elevated temperatures to increase reaction rates.
Solvent Choice : Solvents such as dimethylformamide (DMF) or acetonitrile are frequently employed due to their ability to solubilize reactants and facilitate reactions.
Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are crucial for isolating high-purity products.
Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce by-products. Here is a summary table of some reported yields and conditions from various research articles:
| Methodology | Yield (%) | Temperature (°C) | Solvent | Catalyst Used |
|---|---|---|---|---|
| Multi-step synthesis | 65 | 80 | DMF | None |
| One-pot synthesis | 75 | 100 | Acetonitrile | Microwave irradiation |
| Catalytic C–N bond formation | 70 | 120 | Ethanol | Palladium catalyst |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Phenolic compounds are widely recognized for their antimicrobial properties. Research indicates that derivatives of phenol, including 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-, exhibit significant activity against various pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of phenolic compounds have been well-documented. The quinoxaline structure in this compound may enhance its efficacy against cancer cells. For instance, derivatives similar to phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- have shown promise in inhibiting tumor growth in vitro and in vivo models.
Polymer Chemistry
Phenol derivatives are often used as monomers in polymer synthesis due to their reactive functional groups. The incorporation of phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- into polymer matrices can enhance mechanical properties and thermal stability.
Conductive Materials
Research has explored the use of this compound in developing conductive polymers. These materials have applications in electronics and energy storage devices due to their ability to conduct electricity while maintaining structural integrity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluated against E. coli and S. aureus | Showed a significant reduction in bacterial growth at low concentrations |
| Anticancer Activity | Tested on breast cancer cell lines | Induced apoptosis and inhibited proliferation compared to control groups |
| Polymer Development | Incorporated into polyvinyl chloride (PVC) | Enhanced thermal stability and mechanical strength compared to pure PVC |
Mechanism of Action
The mechanism of action of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substituents
- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Core Structure: Thiazole-piperazine hybrid. Substituents: 3-Chlorophenyl ureido group. Molecular Weight: 514.2 g/mol (ESI-MS) . Yield: 89.1%, indicating efficient synthesis despite steric challenges. The ureido group enhances hydrogen-bonding capacity, unlike the methyl-phenol in the target compound.
- Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Core Structure: Benzamide-phenylacetamide hybrid. Substituents: 3-Chlorophenyl ureido group. Molecular Weight: 438.1 g/mol (ESI-MS) . Yield: 44%, lower than 10f, possibly due to steric hindrance from the benzoate ester. Comparison: The benzoate ester may improve lipophilicity compared to the phenol group, altering membrane permeability. The meta-chloro position in both compounds suggests similar electronic effects, but the absence of a quinoxaline core limits planar stacking interactions .
Quinoxaline and Quinoline Derivatives
- 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Core Structure: Quinoline-chalcone hybrid. Substituents: 4-Chlorophenyl and phenyl groups. Synthesis Yield: 72% via Claisen-Schmidt condensation . Biological Relevance: Exhibits π-π interactions (centroid distances: 3.428–3.770 Å), critical for intercalation in DNA targets. The para-chloro substituent may enhance hydrophobic interactions compared to the meta-chloro in the target compound .
- Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates Core Structure: Quinoxaline-phenoxy acetate. Substituents: Varied oxygen-linked groups. Comparison: The phenoxy group increases solubility but reduces steric bulk compared to the 3-chlorophenyl-methyl moiety. These derivatives were evaluated for anticancer activity, suggesting the quinoxaline core’s versatility in drug design .
Substituent Position and Electronic Effects
- Chlorine Position: Meta-chloro (target compound vs.
- Functional Groups: Phenol vs. Ureido/Esters: Phenol’s acidity (pKa ~10) allows pH-dependent solubility, whereas ureido/ester groups prioritize lipophilicity and metabolic stability .
Data Tables
Table 1: Key Properties of Compared Compounds
Biological Activity
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- (CAS No. 649739-80-0) is a synthetic compound characterized by its unique structure, which combines a phenolic group with a quinoxaline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is C21H15ClN2O, with a molecular weight of approximately 346.81 g/mol. The compound's structure features a hydroxyl group (-OH) attached to a benzene ring, which is linked to a quinoxaline derivative. This configuration enhances the compound's reactivity and biological efficacy.
Antimicrobial Activity
Phenolic compounds are known for their significant antimicrobial properties. Studies have indicated that derivatives of phenol, including this compound, exhibit activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | < 0.5 μg/mL | Cell membrane disruption |
| Escherichia coli | < 1 μg/mL | Enzyme inhibition |
| Candida albicans | < 0.8 μg/mL | Cell wall synthesis inhibition |
Anticancer Activity
Research has shown that phenol derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro studies have demonstrated that Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Bcl-2 : Compounds similar to this phenolic derivative have been noted for their ability to inhibit the anti-apoptotic protein Bcl-2, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies suggest that this compound may cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-15 (Colon carcinoma) | 12.5 | Apoptosis induction |
| A431 (Skin carcinoma) | 15.0 | Cell cycle arrest |
Case Studies
Several studies have been conducted to evaluate the biological activity of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant antibacterial activity comparable to standard antibiotics.
- Cytotoxicity Assay : Another investigation focused on its cytotoxic effects on various cancer cell lines using MTT assays. The findings revealed that the compound exhibited dose-dependent cytotoxicity against multiple cancer types.
Molecular Interactions
Molecular docking studies have been employed to predict the binding affinity of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- with various biological targets such as enzymes and receptors involved in disease pathways:
- Target Enzyme : Topoisomerase II
- Binding Affinity : -9.8 kcal/mol
These interactions suggest potential therapeutic applications in treating diseases where these targets are implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
